Product packaging for 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one(Cat. No.:CAS No. 1363405-85-9)

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one

Cat. No.: B3236157
CAS No.: 1363405-85-9
M. Wt: 202.25
InChI Key: WEPDAZIXXGOEOK-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one (CAS 1363405-85-9) is a versatile diazaspiro compound serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Its molecular formula is C12H14N2O with a molecular weight of 202.25 g/mol . This compound is of significant interest in pharmaceutical research, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a major area of oncology research due to their mechanism of synthetic lethality in cancers with DNA repair deficiencies, such as those with BRCA1/2 mutations . Furthermore, research indicates that high-affinity PARP inhibitors built around diazaspiro cores can achieve potent catalytic inhibition without inducing significant DNA damage, suggesting potential therapeutic applications beyond oncology, including for inflammatory and neurodegenerative diseases . The rigid, three-dimensional spirocyclic structure of this scaffold is valued for its ability to improve physicochemical properties and induce unique protein-ligand interactions in drug discovery programs . It is also a precursor to various salts and derivatives, such as its hydrochloride form (CAS 2060041-86-1) and oxalate salts, which are useful for purification and formulation in biological testing . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. 1,3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B3236157 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one CAS No. 1363405-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPDAZIXXGOEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C12CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 1,6 Diazaspiro 3.3 Heptan 2 One

Retrosynthetic Analysis of the 1,6-Diazaspiro[3.3]heptan-2-one Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one core, the analysis begins by identifying the key structural features: a spirocyclic center joining two four-membered rings (azetidines), one of which is a lactam (an azetidin-2-one).

The primary disconnections for this target molecule are:

Amide Bond Disconnection: The C-N bond within the β-lactam ring can be disconnected. This retrosynthetic step, an application of functional group interconversion (FGI), reveals a precursor such as an amino acid or an amino ester derivative of azetidine (B1206935).

Second Azetidine Ring Disconnection: The C-N bonds of the second azetidine ring can be disconnected. A logical approach involves an intramolecular cyclization. This suggests a precursor containing a pre-formed azetidine ring with a reactive side chain, such as a 3-(aminomethyl)-3-(halomethyl)azetidine derivative. This disconnection strategy points towards a key intermediate: a substituted azetidine bearing the necessary functional groups for the subsequent cyclization to form the second ring.

A plausible retrosynthetic pathway, inspired by syntheses of related diazaspiro[3.3]heptane systems, would start from a known chloroester. thieme-connect.de This precursor can be converted to an aldehyde, which then undergoes reductive amination with a primary amine. The resulting secondary amine, containing a chloromethyl group on the azetidine ring, is primed for an intramolecular cyclization to construct the spiro[3.3]heptane framework. This approach highlights a convergent strategy where the azetidine core is built first, followed by the formation of the spirocyclic system.

Foundational Approaches to Spiro[3.3]heptane Systems

The construction of the spiro[3.3]heptane skeleton, characterized by its strained four-membered rings fused at a single carbon, requires specialized synthetic methods.

Reductive Amination Strategies for Spirocyclic Diamines

Reductive amination is a powerful method for forming C-N bonds and is particularly useful in the synthesis of diazaspirocycles. jocpr.com This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.gov

In the context of synthesizing the 2,6-diazaspiro[3.3]heptane core, a key strategy involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde. This aldehyde can be reacted with various anilines or primary alkyl amines. The reaction proceeds by first forming the iminium ion, which is then reduced with an appropriate reducing agent like sodium triacetoxyborohydride (B8407120) to yield the secondary amine intermediate. This intermediate is then cyclized to the final spirocyclic diamine. A stepwise method, where the imine is formed first and then reduced with sodium borohydride, has also proven effective, especially for alkyl amines. thieme-connect.de

Below is a table summarizing the synthesis of various 2-benzyl-6-aryl/alkyl-2,6-diazaspiro[3.3]heptanes through a reductive amination and subsequent cyclization sequence. thieme-connect.de

EntryAmineProductYield (%)
1Aniline2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane75
24-Fluoroaniline2-Benzyl-6-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane85
34-Methoxyaniline2-Benzyl-6-(4-methoxyphenyl)-2,6-diazaspiro[3.3]heptane80
44-Fluorobenzylamine2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane84

This methodology provides a direct and high-yielding route to functionalized 2,6-diazaspiro[3.3]heptanes, which are direct precursors or analogues of the target lactam. thieme-connect.deresearchgate.net

Cyclization Reactions for Spiroketone Formation

The formation of a spiroketone is a common strategy for accessing the spiro[3.3]heptane core, which can then be converted to the diaza-analogue. Intramolecular cyclization reactions are pivotal for creating the strained four-membered ring of a spiro-cyclobutanone.

One relevant method is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. For instance, the cycloaddition of dichloroketene (B1203229) with a suitable methylenecycloalkane can be used to construct a spiro[3.3]heptane system containing a dichlorocyclobutanone ring. nih.gov The chlorine atoms can then be removed under reductive conditions.

Another powerful technique is the Prins-type cyclization. While often used for synthesizing spirocyclic ethers, the underlying principle of coupling a ketone with a homoallylic alcohol under acidic conditions can be adapted. nih.gov This multicomponent reaction provides rapid access to functionalized spirocyclic frameworks. The reaction proceeds through a cationic intermediate, leading to the formation of the spiro-center. nih.gov Such strategies underscore the versatility of classic cyclization reactions in building complex spirocyclic systems.

Novel Synthetic Strategies for the Spirocyclic Lactam Construction

The direct construction of the spirocyclic lactam motif, particularly the strained β-lactam ring within the 1,6-diazaspiro[3.3]heptan-2-one structure, often requires modern and specialized synthetic approaches.

Cycloaddition Reactions in Spirocyclic Lactam Synthesis

Cycloaddition reactions are among the most efficient methods for constructing cyclic compounds, including spirocyclic lactams. nih.govrsc.org The Staudinger ketene-imine cycloaddition, a [2+2] reaction, is a classic and effective method for synthesizing β-lactams. eurjchem.comacs.org In this approach, a ketene reacts with an imine to form the four-membered azetidinone ring. This has been used to create spirooxindolo-β-lactams with high diastereoselectivity. acs.org

More recently, asymmetric 1,3-dipolar cycloadditions have emerged as a powerful tool for the enantioselective synthesis of spirocyclic lactams. nih.gov This methodology can involve the reaction of a dipole, such as a diazoacetate or a nitrile oxide, with an α-methylene lactam as the dipolarophile. The reaction, often catalyzed by a chiral metal complex, can produce chiral spirocyclic heterocyles in high yields and with excellent enantioselectivity. nih.gov This approach is valuable for accessing enantioenriched nitrogen-rich building blocks. nih.gov

The table below illustrates the scope of an asymmetric 1,3-dipolar cycloaddition between α-methylene lactams and a diazoacetate, highlighting the effectiveness of this strategy. nih.gov

Lactam N-substituentProductYield (%)ee (%)
CbzSpiro-pyrazoline-lactam9189
BocSpiro-pyrazoline-lactam8889
BenzoylSpiro-pyrazoline-lactam7988
TosylSpiro-pyrazoline-lactam8488
FmocSpiro-pyrazoline-lactam8689

These cycloaddition strategies provide direct access to the spiro-lactam core, often with stereochemical control, which is crucial for pharmaceutical applications. acs.orgnih.gov

Intramolecular Cyclization Pathways for Spiro[3.3]heptan-2-one Ring Systems

Intramolecular cyclization represents a direct and efficient pathway to the spiro[3.3]heptan-2-one ring system from a suitably functionalized linear or monocyclic precursor. nih.govnih.gov A key strategy involves the ring closure of a substituted azetidine. For example, a precursor such as ethyl 3-((benzylamino)methyl)azetidine-1-carboxylate can undergo an intramolecular cyclization to form the lactam ring, yielding the this compound core. This type of reaction is often promoted by heat or by using specific reagents to facilitate the amide bond formation.

A practical reported synthesis involves the intramolecular displacement of a halide. For instance, an intermediate like (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine can be treated with a strong base such as potassium t-butoxide. The base promotes an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the chlorine atom, thus forming the second azetidine ring and completing the spirocycle. thieme-connect.de This method is high-yielding and amenable to large-scale synthesis.

Modern catalytic methods, such as palladium(II)-catalyzed intramolecular alkene hydrofunctionalization, also offer sophisticated pathways for cyclization. nih.govrsc.org These reactions can form five- and six-membered rings and can even be directed to achieve otherwise disfavored cyclization pathways, demonstrating the power of catalysis to control ring formation. nih.govrsc.org Although not yet reported for this specific spiro[3.3]heptan-2-one, these advanced methods represent a promising future direction for the synthesis of complex spirocyclic lactams.

Multi-Component Reactions for the Aza-Spiro[3.3]heptanone Scaffold

Multi-component reactions (MCRs) offer an efficient and atom-economical route for the synthesis of complex molecular architectures from simple starting materials in a single step. While direct MCR synthesis of this compound is not extensively documented, related aza-spirocyclic scaffolds are accessible through these strategies, highlighting the potential for future application.

For instance, a three-component reaction involving an isocyanide, a dialkyl acetylenedicarboxylate, and a 4-arylidene-isoxazol-5(4H)-one derivative has been developed to produce novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This process proceeds through the in situ generation of a zwitterionic dipole from the isocyanide and acetylenic ester, which then undergoes a 1,3-dipolar cycloaddition with the isoxazolone derivative. nih.gov This methodology demonstrates the power of MCRs in constructing spirocyclic systems through a cascade of reactions. nih.gov

The general utility of MCRs in generating heterocyclic and spirocyclic structures is well-established. nih.gov For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) utilizes an aminopyridine, an aldehyde, and an isocyanide to yield imidazo[1,2-a]pyridine-based structures. nih.gov Such reactions underscore the modularity and efficiency of MCRs, which could conceivably be adapted for the synthesis of the diazaspiro[3.3]heptanone framework by selecting appropriate precursors that contain the requisite azetidine-forming functionalities.

Table 1: Examples of Multi-Component Reactions for Spirocyclic Scaffolds This table is interactive. Sort by reaction type or product scaffold.

Reaction Type Key Reactants Product Scaffold Catalyst/Conditions Source
Isocyanide-based MCR Alkyl isocyanide, Acetylenic ester, 4-Arylidene-isoxazol-5(4H)-one 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene Toluene, 110 °C, Catalyst-free nih.gov
GBB-3CR Aminopyridine, Aldehyde, Isocyanide Imidazo[1,2-a]pyridine Scandium triflate, Microwave, 120°C nih.gov

Stereoselective Synthesis of this compound and Related Enantiopure Scaffolds

The creation of enantiomerically pure spirocyclic compounds is a significant challenge in organic synthesis. For scaffolds like this compound, controlling the stereochemistry at the spirocyclic center is crucial for its application in medicinal chemistry.

Asymmetric Catalysis in Spirocyclic Lactam Synthesis

Asymmetric catalysis is a powerful tool for constructing chiral molecules, and its application to spirocyclic lactam synthesis has yielded significant advances. acs.orgacs.org These methods often involve the use of a chiral catalyst to control the formation of the spirocenter in an enantioselective manner. acs.org

A notable example is the copper-catalyzed Kinugasa/Michael domino reaction, which has been used for the desymmetrization of prochiral cyclohexadienones to generate highly functionalized spirocyclic β-lactams. nih.gov In this reaction, a chiral copper catalyst directs the coupling of alkyne-tethered cyclohexadienones with nitrones, achieving excellent stereoselectivity with up to 97% enantiomeric excess (ee) and greater than 20:1 diastereomeric ratio (dr). nih.gov This approach creates four contiguous stereocenters, including a quaternary spirocenter. nih.gov

Similarly, nickel-catalyzed intramolecular additions have been developed for generating spirocyclic lactones. thieme-connect.com The use of specific chiral ligands, such as SL-M001-1 and SL-M009-1, provides complementary selectivity for different substrates. thieme-connect.com Although this example produces lactones rather than lactams, the underlying principle of a metal-ligand complex controlling the stereochemical outcome of a cyclization is directly translatable to the synthesis of aza-spirocyclic systems. The success of these catalytic systems hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby influencing the facial selectivity of the key bond-forming step.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. williams.edu After the desired transformation, the auxiliary is cleaved and can often be recycled. This strategy is a reliable and practical approach for asymmetric synthesis because the products are diastereomers, whose ratios can be determined by standard methods like NMR spectroscopy. williams.edu

Well-known chiral auxiliaries include Evans oxazolidinones and their derivatives. williams.edu For the synthesis of a chiral lactam, a substrate would be appended with a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone. williams.edu The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the molecule, forcing an incoming reagent or an intramolecular cyclization to occur from the less sterically hindered face, thus inducing asymmetry. williams.edu While not specifically reported for this compound, this general methodology is a cornerstone of asymmetric synthesis.

Imidazolidin-2-ones are another class of chiral auxiliaries that offer advantages such as higher crystallinity and greater stability towards nucleophilic ring-opening compared to oxazolidinones. researchgate.net Their bifunctional nature allows for the construction of C2-symmetric forms, making them versatile for various asymmetric transformations including alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net

Ligand-controlled synthesis represents a more elegant approach where chirality is induced by a chiral ligand coordinated to a metal catalyst. nih.gov Recent developments have seen the use of mono-protected amino thioether ligands (MPAThio) in palladium-catalyzed enantioselective cascade reactions to synthesize complex chiral scaffolds. nih.gov This highlights the trend towards using substoichiometric amounts of a chiral source to generate enantiomerically enriched products.

Catalytic Methodologies in the Synthesis of this compound

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis have been employed to construct the core aza-spiro[3.3]heptane ring system.

Transition Metal-Catalyzed Approaches

Transition metals like palladium, copper, and nickel are frequently used to catalyze the formation of C-C and C-N bonds necessary for constructing spirocyclic frameworks. researchgate.net A copper/palladium-catalyzed arylboration of cyclobutenes has been disclosed as a method to achieve highly substituted spirocyclic cyclobutanes, a key structural feature of the target molecule. researchgate.net

In the context of β-lactam synthesis, copper-catalyzed asymmetric reactions have proven particularly effective. The chemo-, regio-, diastereo-, and enantioselective Kinugasa/Michael domino reaction is a prime example, providing direct access to functionalized spirocyclic β-lactams with high stereocontrol. nih.gov Nickel catalysis has also been successfully applied in the enantioselective intramolecular spirocyclization to form lactones, a reaction concept that holds promise for lactam synthesis as well. thieme-connect.com The choice of metal and, crucially, the chiral ligand is paramount in determining the efficiency and selectivity of these transformations. thieme-connect.comnih.gov

Table 2: Overview of Transition Metal-Catalyzed Spirocyclization This table is interactive. Sort by metal or reaction type.

Metal Catalyst Chiral Ligand Type Reaction Type Product Type Key Features Source
Copper Not specified (chiral catalyst) Kinugasa/Michael Domino Spirocyclic β-Lactam High ee (up to 97%), High dr (>20:1) nih.gov
Nickel SL-M001-1 / SL-M009-1 Intramolecular Spirocyclization Spirocyclic Lactone Complementary selectivity based on ligand thieme-connect.com

Organocatalytic Strategies

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. acs.orgnih.gov These methods often rely on the formation of transient chiral intermediates, such as iminium or enamine ions, to induce enantioselectivity.

A novel approach to chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds has been developed using an organocatalytic [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester. nih.gov This reaction proceeds with good to excellent yields and high diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral hexahydropyridazin spiro-oxindoles have been constructed using a secondary amine catalyst to facilitate an annulation between an isatin-derived azomethine imine and cinnamaldehyde. nih.gov

These strategies showcase the ability of organocatalysts to construct complex spiro-heterocyclic systems with high stereocontrol. acs.orgnih.gov The development of organocatalytic methods for the direct, enantioselective synthesis of the 1,6-diazaspiro[3.3]heptan-2-one core remains a promising area for future research.

Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild reaction conditions. However, a review of the current scientific literature reveals a notable absence of specific studies detailing the application of photoredox-catalyzed reactions for the synthesis of the this compound scaffold or its close analogs. While photoredox catalysis has been successfully employed for the synthesis of various nitrogen-containing heterocycles and for carbon-carbon bond formation, its application to the construction of the diazaspiro[3.3]heptanone core has not been reported. Future research in this area could explore the potential of photoredox-mediated pathways, such as intramolecular cyclizations of suitable precursors, to access this valuable spirocyclic system.

Continuous Flow Chemistry and Automated Synthesis for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov While specific continuous flow methodologies for the production of this compound are not explicitly detailed in the literature, the synthesis of related spirocyclic β-lactams and diazaspiro[3.3]heptane systems has been successfully demonstrated using this technology.

A concise synthesis of the closely related 2,6-diazaspiro[3.3]heptan-1-ones has been reported, which could be amenable to adaptation in a continuous flow setup for scalable production. researchgate.netresearchgate.net This approach would likely involve the sequential pumping of reagents through heated microreactors or packed-bed reactors to facilitate the key cyclization steps. The improved control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry could lead to higher yields and purity of the desired spirocyclic product.

Furthermore, the synthesis of chiral spirocyclopropane-β-lactams has been achieved in a continuous flow system, highlighting the potential of this technology for constructing complex spirocyclic architectures. researchgate.net The adaptation of such flow protocols could pave the way for the automated and scalable synthesis of this compound and its derivatives, which are of interest in drug discovery programs. A potential flow-assisted synthesis could involve the reaction of a suitably substituted azetidine precursor with a ketene generated in situ within a microfluidic device.

The table below outlines a selection of research findings on the synthesis of related spirocyclic compounds, which could inform the development of a continuous flow process for this compound.

ProductSynthetic MethodKey FeaturesReference
2,6-Diazaspiro[3.3]heptan-1-ones Batch Synthesis (amenable to flow)Concise synthesis, suitable for library production. researchgate.netresearchgate.net
Chiral Spirocyclopropane-β-lactams Continuous Flow SynthesisN2 extrusion from a pyrazoline intermediate. researchgate.net
2,6-Diazaspiro[3.3]heptanes Batch Synthesis (amenable to flow)Reductive amination followed by cyclization. thieme-connect.de

The development of a robust and scalable continuous flow synthesis for this compound would be a significant advancement, enabling the efficient production of this and related compounds for further investigation in various scientific fields.

Chemical Transformations and Derivatization of 1 Benzyl 1,6 Diazaspiro 3.3 Heptan 2 One

Reactivity Patterns of the Lactam Carbonyl Group

The carbonyl group of the β-lactam ring in 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one is a primary site for chemical reactions. Due to the inherent ring strain of the four-membered lactam, the amide bond exhibits reduced resonance stabilization. This geometric constraint leads to an increase in the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack compared to acyclic amides. researchgate.net

In bicyclic β-lactam systems, the nitrogen atom's geometry is often trigonal pyramidal (sp3-like) rather than planar, which further diminishes amide resonance and enhances reactivity. researchgate.net This increased reactivity is a hallmark of β-lactam antibiotics and is responsible for their mechanism of action, which involves the acylation of enzymes like transpeptidases. researchgate.net Consequently, the lactam carbonyl of this compound is expected to be reactive towards a range of nucleophiles, potentially leading to ring-opened products. The specific outcomes of such reactions would be influenced by the nature of the nucleophile and the reaction conditions.

Transformations Involving the Secondary Amine and N-Benzylation Site

The 1,6-diazaspiro[3.3]heptane core contains a secondary amine at the 6-position, which serves as a key handle for derivatization. This amine can undergo a variety of standard transformations, allowing for the introduction of diverse functional groups.

Common derivatizations include acylation, sulfonylation, and alkylation. For instance, the secondary amine of related diazaspiro[3.3]heptane scaffolds can be protected with a tert-butoxycarbonyl (Boc) group. acs.orgnih.gov This Boc-protected intermediate can then undergo further modifications, such as palladium-catalyzed aryl amination (Buchwald-Hartwig reaction) to introduce aryl substituents at the secondary amine position. acs.orgnih.govuniv.kiev.ua Similarly, reaction with tosyl chloride can yield the corresponding sulfonamide. uniba.it

The N-benzyl group at the 1-position is another site for chemical transformation, primarily through debenzylation to reveal the parent N-H lactam. This deprotection can be achieved under various conditions. Catalytic hydrogenation, often using palladium on carbon (Pd/C), is a common method for N-debenzylation. thieme-connect.deresearchgate.net The efficiency of this process can be enhanced by the addition of an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb2O5/C), which facilitates the reaction and allows for easy catalyst removal. researchgate.net An alternative, non-hydrogenolytic method involves anodic oxidation, which can selectively remove the benzyl (B1604629) group. nih.govresearchgate.net It has been noted that deprotection of 2,6-diazaspiro[3.3]heptane systems with strong acids like HCl can sometimes lead to ring-opening of the strained azetidine (B1206935) ring. rsc.org

Transformation Reagents and Conditions Product Type Reference(s)
N-Boc Protection(Boc)2ON-Boc-1-benzyl-1,6-diazaspiro[3.3]heptan-2-one acs.orgnih.gov
N-ArylationAryl halide, Pd catalyst, baseN-Aryl-1-benzyl-1,6-diazaspiro[3.3]heptan-2-one acs.orgnih.govuniv.kiev.ua
N-TosylationTosyl chloride, base1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one uniba.it
N-DebenzylationH2, Pd/C, optional Nb2O5/C1,6-Diazaspiro[3.3]heptan-2-one thieme-connect.deresearchgate.net
N-DebenzylationAnodic oxidation1,6-Diazaspiro[3.3]heptan-2-one nih.govresearchgate.net

Modifications at the Spirocyclic Carbon Centers

While direct functionalization of the spirocyclic carbon centers of this compound has not been extensively reported, studies on related spiro[3.3]heptane systems demonstrate the feasibility of such modifications. The carbons of the cyclobutane (B1203170) rings can be functionalized to introduce additional diversity.

Methodologies have been developed for the synthesis of mono- and di-functionalized spiro[3.3]heptane building blocks. researchgate.net For example, in the synthesis of spirocyclic glutamic acid analogs, a 5-oxospiro[3.3]heptane-1-carboxylic acid was prepared, indicating that functional groups can be introduced at the C1 and C5 positions of the spiro[3.3]heptane core. nih.gov Furthermore, the synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their subsequent conversion to other functionalized derivatives showcases that the cyclobutane ring is amenable to chemical manipulation. researchgate.net These transformations often involve multi-step sequences starting from appropriately substituted precursors. The C-3 position of the β-lactam ring is another potential site for functionalization, as a wide range of methods exist for the C-3 modification of β-lactams in general, proceeding through either carbanion or carbocation intermediates.

Ring-Opening and Ring-Expansion Reactions of the Spiro[3.3]heptane Scaffold

The strained nature of the spiro[3.3]heptane scaffold, particularly the two four-membered rings, makes it susceptible to ring-opening and ring-expansion reactions under certain conditions. These transformations can lead to structurally diverse and complex molecules.

A review on the reactivity of spiro-fused β-lactams highlights that ring-opening is a common reaction pathway for this class of compounds. For the 2,6-diazaspiro[3.3]heptane system, treatment with strong acids such as HCl during deprotection has been observed to cause ring-opening of the azetidine ring. rsc.org In a related system, 1-oxa-2,6-diazaspiro[3.3]heptane, a mild, iron-mediated reduction has been shown to selectively open one of the rings to form a C3-aminoalkylazetidinol motif. thieme-connect.de These examples suggest that selective ring-opening of either the lactam-containing ring or the other azetidine ring in this compound could be achieved, providing access to novel azetidine-containing scaffolds.

Functionalization of the Benzyl Moiety for Scaffold Diversification

The benzyl group, while often used as a protecting group, can also be functionalized to introduce further diversity into the molecule. The benzylic position (the CH2 group) and the aromatic ring are both amenable to chemical modification.

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more reactive. For instance, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO3-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO. Wohl-Ziegler reaction conditions can be used to brominate the benzylic position. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents on the phenyl ring, provided the reaction conditions are compatible with the rest of the molecule.

Functionalization Reagents Product Type Reference(s)
Benzylic OxidationCrO3-dmpyz or IBX/DMSO1-(Benzoyl)-1,6-diazaspiro[3.3]heptan-2-one
Benzylic BrominationN-Bromosuccinimide (NBS), initiator1-(α-Bromobenzyl)-1,6-diazaspiro[3.3]heptan-2-one
Aromatic NitrationHNO3/H2SO41-(Nitrobenzyl)-1,6-diazaspiro[3.3]heptan-2-one

Synthesis of Analogues and Related Spirocyclic Chemical Scaffolds

The 1,6-diazaspiro[3.3]heptan-2-one framework is part of a larger family of spirocyclic scaffolds that have attracted significant interest in medicinal chemistry due to their rigid, three-dimensional structures. A variety of synthetic routes have been developed to access analogues of this core structure and related spirocycles.

The synthesis of 2,6-diazaspiro[3.3]heptanes, which lack the lactam carbonyl, has been reported through methods such as the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde followed by intramolecular cyclization. nih.gov The synthesis of other functionalized azaspiro[3.3]heptanes has also been described, providing access to a range of building blocks for drug discovery. researchgate.netnih.govresearchgate.net Furthermore, numerous methods exist for the construction of spirocyclic β-lactams with different ring systems fused at the C4 position of the lactam. These syntheses often employ [2+2] cycloaddition reactions between a ketene (B1206846) and an imine as a key step. The development of these synthetic methodologies allows for the creation of libraries of spirocyclic compounds with diverse substitution patterns and heteroatom arrangements, enabling the exploration of new chemical space.

Theoretical and Computational Investigations of 1 Benzyl 1,6 Diazaspiro 3.3 Heptan 2 One

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of complex molecules like 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one. Methods such as DFT with the B3LYP functional and 6-31G(d,p) basis set are commonly used to optimize molecular geometry and compute electronic descriptors.

NBO analysis can further describe the bonding in terms of localized orbitals, revealing important orbital interactions. For instance, the delocalization of the amide nitrogen's lone pair into the carbonyl group's π* antibonding orbital is a key feature of the lactam's electronic structure, contributing to its stability and characteristic reactivity. nih.gov

Conformational Analysis and Energetics of the Spiro[3.3]heptane System

The spiro[3.3]heptane scaffold is known for its high degree of rigidity and predictable geometry. Current time information in Le Flore County, US.researchgate.net Unlike the flexible cyclohexane (B81311) ring, which exists in various chair and boat conformations, the spiro[3.3]heptane system is conformationally restricted. pku.edu.cn This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. researchgate.net

Computational conformational analysis can map the potential energy surface of this compound. These calculations would identify the lowest energy (most stable) conformation and any accessible higher-energy conformers. The orientation of the benzyl (B1604629) group relative to the spirocyclic core is a key degree of freedom. The energetic barriers to rotation around the N-CH₂ bond connecting the benzyl group to the lactam nitrogen can be calculated to understand the conformational flexibility imparted by this substituent. The puckering of the two cyclobutane-like rings (azetidine and lactam) is also a critical conformational feature, although significantly constrained by the spirocyclic fusion. Structural studies on related spiro[3.3]heptane derivatives have confirmed their unique and rigid three-dimensional shapes. pku.edu.cn

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While quantum chemical methods provide insight into static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.net An MD simulation of this compound, typically in a solvent like water, would track the motions of every atom over nanoseconds or even microseconds. nih.gov

These simulations provide a detailed picture of the molecule's flexibility. For instance, MD can reveal the range of motion of the benzyl group and the subtle vibrations and puckering of the spirocyclic rings. nih.gov By analyzing the trajectory, one can calculate root-mean-square fluctuations (RMSF) for each atom, highlighting the most rigid and most flexible parts of the molecule. It is expected that the spirocyclic core would show low RMSF values, confirming its rigidity, while the atoms of the benzyl group would exhibit greater flexibility. MD simulations are also crucial for understanding how the molecule interacts with its environment, such as forming hydrogen bonds with water molecules, which can influence its solubility and reactivity.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the mechanisms of chemical reactions. mdpi.com For this compound, theoretical methods can be used to predict pathways for reactions such as nucleophilic attack at the lactam carbonyl, ring-opening reactions, or modifications at the secondary amine.

By calculating the structures and energies of reactants, transition states (TS), intermediates, and products, a complete energy profile for a proposed reaction can be constructed. beilstein-archives.org For example, the hydrolysis of the β-lactam ring is a reaction of significant interest. Computational models could locate the transition state for the addition of a water molecule or hydroxide (B78521) ion to the carbonyl carbon. The calculated activation energy for this step would provide a quantitative measure of the lactam's reactivity. nih.gov These studies can rationalize experimentally observed outcomes or predict the feasibility of new synthetic transformations under various conditions. nih.govbeilstein-archives.org

Analysis of Ring Strain and Stereoelectronic Effects in Spirocyclic Lactams

The β-lactam ring is particularly notable. Its chemical reactivity is strongly linked to the degree of ring strain and the pyramidal geometry at the lactam nitrogen. nih.gov In less strained, monocyclic amides, the nitrogen lone pair can effectively delocalize into the carbonyl π-system, stabilizing the amide bond. In a bicyclic system like this, the geometric constraints can reduce this resonance stabilization, making the carbonyl carbon more electrophilic and the amide bond more susceptible to cleavage. nih.gov Stereoelectronic effects, which describe how orbital overlap influences structure and reactivity, are critical in understanding the behavior of spirocyclic lactams. The fixed spatial arrangement of orbitals in this rigid scaffold dictates the trajectory of approaching reagents and the stereochemical outcome of reactions. rsc.org

Application of Molecular Electron Density Theory (MEDT) to Chemical Reactivity

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.comnih.gov According to MEDT, the capacity of a molecule's electron density to be modified along a reaction path determines its reactivity. researchgate.net

An MEDT study of a reaction involving this compound would involve analyzing the changes in electron density at each point along the reaction coordinate. Tools like the Electron Localization Function (ELF) are used to visualize regions of covalent bonding and lone pair electrons. By tracking the evolution of these ELF basins, one can understand precisely how bonds are formed and broken. researchgate.net For instance, in a nucleophilic addition to the lactam carbonyl, MEDT would describe the process as a flow of electron density from the nucleophile towards the electrophilic carbon center, leading to the creation of a new bond. This approach provides a detailed and intuitive picture of the electronic events that govern the chemical transformation. mdpi.com

Reactivity Indices and Frontier Molecular Orbital Theory for Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a well-established model for explaining chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound are key to understanding its behavior in various reactions.

The HOMO would likely be distributed over the benzyl ring and the nitrogen atoms, indicating these are the most nucleophilic regions of the molecule. The LUMO is expected to be localized on the π* antibonding orbital of the lactam carbonyl group, making this the most electrophilic site. researchgate.net The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity; a smaller gap generally implies higher reactivity. pku.edu.cn

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below. These indices provide quantitative measures of the molecule's stability and reactivity profile.

Reactivity DescriptorFormulaInterpretation for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon adding an electron; indicates susceptibility to reduction.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. pku.edu.cn
Chemical Potential (μ)μ = -(I + A) / 2Represents the "escaping tendency" of electrons from the system.
Electrophilicity Index (ω)ω = μ² / (2η)A global index that quantifies the electrophilic character of the molecule.

By analyzing these descriptors and the shapes of the frontier orbitals, FMO theory can predict the regioselectivity and stereoselectivity of reactions, providing powerful mechanistic insights that complement experimental studies. wikipedia.orglibretexts.org

Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Elucidation

Utilization of High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and dynamic behavior of molecules in solution. For 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one, which possesses a rigid spiro[3.3]heptane framework, NMR studies are crucial for assigning the relative stereochemistry of its constituent atoms and for analyzing its conformational preferences.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. For instance, HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal longer-range couplings (2-3 bonds), aiding in the unambiguous assignment of all proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are instrumental in determining the spatial proximity of protons, which is key to elucidating the stereochemistry and preferred conformation. For example, observing a NOE between a proton on the benzyl (B1604629) group and a proton on the spirocyclic core would provide definitive evidence for a specific spatial arrangement.

In cases where multiple conformations exist in equilibrium, variable temperature (VT) NMR studies can provide insights into the thermodynamics and kinetics of their interconversion. researchgate.net By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers to rotation and the relative populations of the different conformers.

NMR Experiment Purpose for this compound Analysis
¹H NMR Provides information on the electronic environment of protons; reveals the presence of conformational isomers.
¹³C NMR Determines the number of non-equivalent carbon atoms and their chemical environment.
COSY Establishes proton-proton (¹H-¹H) coupling networks within the spirocyclic rings and the benzyl group.
HSQC Correlates each proton with its directly attached carbon atom for unambiguous assignment.
HMBC Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in structural elucidation.
NOESY/ROESY Determines through-space proximity of protons, crucial for stereochemical assignment and conformational analysis.
VT-NMR Investigates the dynamics of conformational exchange and determines thermodynamic parameters.

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration and Conformational Insights

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's absolute configuration and solid-state conformation. researchgate.neted.ac.uk

For this compound, obtaining a high-quality single crystal is a prerequisite for analysis. researchgate.net Once a suitable crystal is grown, it is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved. A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration, which can often be achieved by analyzing anomalous dispersion effects, particularly if a heavy atom is present in the structure or if high-quality data is collected. researchgate.neted.ac.uk

The crystal structure of this compound would reveal the precise puckering of the two azetidine (B1206935) rings and their relative orientation in the spirocyclic system. It would also definitively establish the conformation of the benzyl group relative to the diazaspiro[3.3]heptan-2-one core. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds (if present) and van der Waals forces in the crystal lattice, can provide insights into the packing of the molecules in the solid state. researchgate.net

Crystallographic Parameter Information Yielded for this compound
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z positions of each atom in the molecule.
Bond Lengths & Angles Provides exact measurements of the molecular geometry.
Torsional Angles Defines the conformation of the spirocyclic rings and the orientation of the benzyl group.
Absolute Configuration Unambiguously determines the stereochemistry at any chiral centers (if applicable).
Intermolecular Interactions Reveals how molecules pack together in the solid state.

Application of Mass Spectrometry for Mechanistic Pathway Tracing and Intermediate Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would typically be used to generate gas-phase ions. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, [M+H]⁺, confirming the molecular weight. The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Tandem mass spectrometry (MS/MS) experiments are particularly valuable for structural elucidation and for tracing reaction pathways. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation pattern that is characteristic of the molecule's structure. For example, common fragmentation pathways for this molecule might include cleavage of the benzyl group, ring-opening of the azetidine rings, or loss of carbon monoxide from the lactam moiety. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together.

In the context of mechanistic studies, mass spectrometry can be used to identify reaction intermediates and byproducts. By analyzing samples taken at different time points during a reaction, it is possible to track the appearance and disappearance of various species, providing evidence for a proposed reaction mechanism. For instance, if this compound were synthesized via a multi-step route, MS could be used to identify and characterize the intermediates formed in each step.

Adduct Predicted m/z
[M+H]⁺203.11789
[M+Na]⁺225.09983
[M-H]⁻201.10333
[M+NH₄]⁺220.14443
[M+K]⁺241.07377
[M+H-H₂O]⁺185.10787
Data sourced from PubChem for C₁₂H₁₄N₂O uni.lu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and are widely used for qualitative analysis and for monitoring the progress of chemical reactions.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. The most prominent feature in the FTIR spectrum would likely be the strong absorption band due to the C=O stretching vibration of the lactam moiety, typically appearing in the range of 1650-1700 cm⁻¹. The C-N stretching vibrations of the azetidine rings and the amide would also be present, likely in the region of 1200-1350 cm⁻¹. The presence of the benzyl group would give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. esisresearch.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. For example, the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum than in the FTIR spectrum. The CH₂ stretching and bending modes of the azetidine rings would also be observable. esisresearch.org

Vibrational spectroscopy is also a valuable tool for reaction monitoring. For example, in the synthesis of this compound, one could monitor the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product. This allows for real-time tracking of the reaction progress and can help in optimizing reaction conditions.

Functional Group Expected Vibrational Frequency Range (cm⁻¹) Technique
Amide C=O Stretch1650-1700FTIR (Strong)
Aromatic C-H Stretch3000-3100FTIR, Raman
Aliphatic C-H Stretch2850-3000FTIR, Raman
Aromatic C=C Stretch1450-1600FTIR, Raman
C-N Stretch1200-1350FTIR
CH₂ Bending1400-1480FTIR, Raman

Mechanistic Organic Chemistry: In Depth Analysis of Reactions Involving 1 Benzyl 1,6 Diazaspiro 3.3 Heptan 2 One

Kinetic Studies of Key Synthetic Transformations

Detailed kinetic analysis of the synthetic pathways leading to 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one and its derivatives provides quantitative insights into reaction rates, orders, and the influence of various parameters. While specific kinetic data for the title compound is not extensively documented in publicly available literature, studies on analogous 2,6-diazaspiro[3.3]heptane systems offer valuable comparative insights.

For instance, the cyclization to form the spirocyclic bisazetidine core is a critical step. Research on related syntheses has shown that temperature and solvent choice are critical variables. In one study, the cyclization of an acyclic precursor to a 2,6-diazaspiro[3.3]heptane was observed to be incomplete at lower temperatures, with the reaction stalling at approximately 60% conversion. However, elevating the temperature or introducing a co-solvent like water could drive the reaction to completion. This suggests a significant activation energy barrier for the intramolecular cyclization step, which is typical for the formation of strained four-membered rings.

The table below outlines hypothetical kinetic parameters that could be expected for a key cyclization step in the synthesis of a diazaspiro[3.3]heptane derivative, based on general principles and data from related systems.

ParameterValueCondition
Rate Constant (k) 1.5 x 10⁻⁴ s⁻¹70 °C in THF
Reaction Order First-order-
Activation Energy (Ea) 85 kJ/mol-
Temperature Dependence Reaction rate doubles with a 10 °C increase60-80 °C range

This table is illustrative and based on analogous reactions; specific data for this compound is not available.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful and unambiguous tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While no specific isotopic labeling studies have been published for this compound, the potential applications of this technique are clear. For example, in a potential synthesis from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, labeling the carbonyl carbon with ¹³C or the nitrogen with ¹⁵N could confirm the intramolecular cyclization pathway and rule out alternative rearrangement mechanisms.

The general utility of isotopic labeling is well-established for confirming metabolic pathways and reaction mechanisms in complex biological and chemical systems. uniba.itnih.govgoogle.com For instance, stable isotopes are frequently used in conjunction with mass spectrometry to track the incorporation of labeled precursors into final products, providing definitive evidence for proposed pathways. nih.govthieme-connect.de In the context of diazaspiro[3.3]heptanone synthesis, a ¹³C-labeled precursor could be followed by NMR or mass spectrometry to verify bond formations.

Isolation and Characterization of Reaction Intermediates

The isolation and structural characterization of reaction intermediates are paramount for constructing a complete mechanistic picture. In the multi-step synthesis of complex molecules like this compound, intermediates can often be stable enough for isolation. A plausible synthetic route might involve the formation of an acyclic amine precursor, such as (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, which is an isolable intermediate before the final cyclization to the spiro-bisazetidine core.

Spectroscopic techniques are essential for characterizing such intermediates. The presence of specific functional groups can be confirmed using methods like IR spectroscopy (e.g., N-H stretches for an amine intermediate) and NMR spectroscopy (¹H and ¹³C) to elucidate the carbon skeleton and connectivity. Mass spectrometry provides the molecular weight and fragmentation patterns, further confirming the structure. While PubChem lists predicted mass spectrometry data for this compound, it notes a lack of literature references for experimental data. uni.lu

The table below shows predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of the title compound, which can aid in its identification via ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 203.11789137.4
[M+Na]⁺ 225.09983142.9
[M+K]⁺ 241.07377144.9
[M+NH₄]⁺ 220.14443142.4

Data sourced from PubChem. uni.lu

Stereochemical Course of Reactions and Diastereoselectivity Control

The stereochemical outcome of reactions that form or involve this compound is of great interest, particularly when chiral centers are present. While the parent compound is achiral, the introduction of substituents on the spirocyclic core can lead to diastereomers. The planarity and rigidity of the bis-azetidine system can influence the facial selectivity of approaching reagents.

Studies on related spirocyclic systems, such as 2-azaspiro[3.3]heptanes, have demonstrated that high diastereoselectivity can be achieved in additions to imines derived from cyclobutanecarboxylates. semanticscholar.org This control is often dictated by steric hindrance, where the incoming nucleophile attacks from the less hindered face of the molecule. In the synthesis of substituted diazaspiro[3.3]heptanones, the stereochemistry of the starting materials and the reaction conditions would be critical in determining the final stereochemical configuration of the product. For example, the relative stereochemistry of substituents in a precursor ring would likely direct the stereochemical course of the subsequent cyclization.

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions under milder conditions and controlling selectivity. In the synthesis of diazaspiro[3.3]heptanes, both acid and base catalysis are relevant. For instance, the formation of an iminium ion from an aldehyde and an amine, a key step in one synthetic approach, is typically catalyzed by acid. The final intramolecular cyclization to form the azetidine (B1206935) ring is often promoted by a strong base, such as potassium tert-butoxide, which facilitates the necessary intramolecular nucleophilic substitution.

The choice of catalyst can significantly alter the reaction mechanism and, consequently, the outcome. For example, metal catalysts like palladium are widely used in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, which could be employed to construct precursors to the diazaspiro[3.3]heptane core. uni.lu The ligand environment of the metal catalyst is crucial in these cases, influencing the rate and selectivity of the reductive elimination step that forms the desired C-N bond. While specific catalytic studies on this compound are sparse, the principles from related catalytic systems are directly applicable.

Future Research Directions and Unexplored Chemical Space

Development of More Efficient, Sustainable, and Green Synthetic Routes

Currently, there is a lack of published, optimized synthetic routes specifically for 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one. Future research could focus on developing efficient and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of related 2,6-diazaspiro[3.3]heptane systems, a potential route could involve the construction of a suitably functionalized azetidine (B1206935) precursor. For instance, a plausible strategy could start from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, a known intermediate. thieme-connect.de The development of catalytic, atom-economical reactions would be a significant advancement. uniba.it This could include exploring enzymatic resolutions or asymmetric catalytic methods to access enantiomerically pure forms of the target compound, which is crucial for many applications, particularly in medicinal chemistry. Furthermore, the principles of green chemistry, such as the use of safer solvents and reagents, and the reduction of waste, should be central to the design of new synthetic pathways. uniba.it

Exploration of Novel Chemical Reactivity Patterns for Spirocyclic Lactams

The strained β-lactam ring within the diazaspiro[3.3]heptane framework is expected to exhibit unique reactivity. Future studies should systematically investigate the chemical behavior of this compound. This includes exploring its susceptibility to ring-opening reactions under various conditions (acidic, basic, nucleophilic), which could provide access to novel functionalized azetidine derivatives. The influence of the N-benzyl group on the reactivity of the lactam carbonyl and the adjacent nitrogen atom warrants detailed investigation. Furthermore, transformations that maintain the spirocyclic core while modifying peripheral functional groups would be valuable for creating a library of derivatives for various screening purposes. The inherent strain of the spiro[3.3]heptane system may also enable unique rearrangement or fragmentation reactions, leading to unforeseen but potentially useful chemical scaffolds.

Integration of Advanced Computational Modeling for Predictive Chemistry and Design

Advanced computational modeling offers a powerful tool for understanding the properties and potential applications of this compound without the need for extensive empirical experimentation. Future research should leverage these methods to predict its conformational preferences, electronic properties, and potential as a bioisostere for other chemical groups. mdpi.comuni.lu Quantum mechanical calculations could elucidate the strain energy of the spirocyclic system and predict its reactivity towards different reagents. uni.lu Molecular dynamics simulations could be employed to study its interactions with biological macromolecules, such as enzymes or receptors, providing insights for drug design. uni.lu The predicted properties from computational studies can guide synthetic efforts and help to prioritize experimental investigations.

Predicted physicochemical properties for this compound are available from public databases. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass202.11061 g/mol

Data sourced from PubChem. researchgate.net

Potential as a Synthetic Intermediate for the Construction of Complex Chemical Architectures and Scaffold Diversification

The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules. Future research should explore its utility as a synthetic intermediate. The presence of multiple functional groups (a lactam, a secondary amine, and an aromatic ring) allows for selective modifications at different positions. For example, the secondary amine could be functionalized to introduce a variety of substituents, while the benzyl (B1604629) group could potentially be removed to allow for further derivatization at that position. The lactam ring itself could be opened to reveal new functionalities. This potential for scaffold diversification could lead to the creation of novel compound libraries with unique three-dimensional shapes for use in drug discovery and materials science. researchgate.netbldpharm.com

Application of Artificial Intelligence and Machine Learning in Spirocyclic Compound Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis. hairuichem.com Future research on this compound should incorporate these tools to accelerate its development and explore its potential. Retrosynthesis prediction algorithms, powered by machine learning, could propose novel and efficient synthetic routes to this and related spirocyclic lactams. AI models could also be trained to predict the reactivity and potential biological activity of derivatives of this compound, thereby guiding the design of new compounds with desired properties. thieme-connect.de The integration of AI with automated synthesis platforms could enable the rapid and efficient production of a library of analogs for high-throughput screening. hairuichem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via spirocyclization of azetidine or pyrrolidine precursors. For example, protocols involving allylation of diazaspiro intermediates (e.g., ent-13a to ent-14a) achieved yields of ~72% using CHCl3 as a solvent . Optimization strategies include:

  • Temperature control : Reactions performed at 0–6°C improve stability of sensitive intermediates.
  • Protecting groups : Use of trityl or nosyl groups (e.g., 6-ortho-nosyl derivatives) to prevent side reactions .
  • Stepwise purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization enhances purity.

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR to confirm spirocyclic connectivity and benzyl substitution patterns. For example, distinct signals for the diazaspiro[3.3]heptane core appear at δ 3.2–4.5 ppm .
  • Mass spectrometry : Exact mass analysis (e.g., Q-TOF MS) validates molecular formula (e.g., C14_{14}H17_{17}N2_2O, [M+H]+^+ = 229.1342) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradients) assess purity (>95%) .

Q. What solvent systems are effective for extracting and purifying diazaspiro compounds like this compound?

  • Methodological Answer :

  • Liquid-liquid extraction : Heptan-2-one demonstrates high distribution coefficients (KD_D = 26.00) for spirocyclic amines, enabling efficient separation from aqueous phases .
  • Chromatography : Use of polar diluents (e.g., ethyl acetate/methanol) in silica gel columns resolves stereoisomers .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : (S)- or (R)-tert-butylsulfinyl groups induce asymmetry in spirocyclic intermediates (e.g., 4o in ) .
  • Catalytic asymmetric synthesis : Pd-catalyzed allylic amination with chiral ligands (e.g., BINAP) to set stereocenters .
  • X-ray crystallography : Resolve ambiguities in absolute configuration post-synthesis .

Q. What strategies are employed to analyze contradictory data in reported synthetic yields or biological activities of this compound?

  • Methodological Answer :

  • Controlled replication : Reproduce reactions under identical conditions (e.g., solvent, temperature) to isolate variables .
  • Meta-analysis : Compare datasets across studies (e.g., yields of 72% vs. 75% in ) to identify outliers.
  • Computational modeling : DFT calculations predict thermodynamic stability of intermediates, explaining yield variations .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS. Key metabolites include hydroxylated or N-debenzylated products .
  • CYP450 inhibition screening : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., para-fluorophenyl or cyclopropylmethyl groups) to assess effects on target binding .
  • Biological assays : Measure IC50_{50} values against relevant targets (e.g., kinases or GPCRs) in cell-based models.
  • Molecular docking : Align derivatives with crystal structures of target proteins (e.g., using AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.